2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one
Description
2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is a heterocyclic compound featuring a 1,3-thiazole ring substituted at the 4-position with an ethanone moiety and a 4-methylpiperidin-2-yl group. The thiazole ring is electron-deficient, while the piperidine substituent introduces basicity and steric bulk. Its synthesis likely involves methods analogous to those for related ethanone-thiazole hybrids, such as coupling reactions or heterocycle formation under mild conditions (e.g., 40°C, as seen in ) .
Properties
Molecular Formula |
C11H16N2OS |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-(4-methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C11H16N2OS/c1-8-2-3-12-9(4-8)5-11(14)10-6-15-7-13-10/h6-9,12H,2-5H2,1H3 |
InChI Key |
CUTUVDHCOYEWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)CC(=O)C2=CSC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents.
Formation of the Thiazole Ring: The thiazole ring is synthesized through a condensation reaction involving thioamides and α-haloketones.
Coupling of the Rings: The final step involves coupling the piperidine and thiazole rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
The compound 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one , with CAS number 1595985-36-6, is a chemical of significant interest in various scientific research applications. This article explores its applications across different fields, providing comprehensive data and insights.
Pharmaceutical Applications
The compound is primarily explored for its potential therapeutic effects. Research indicates that derivatives of thiazole and piperidine have been associated with various biological activities, including:
- Antimicrobial Activity : Compounds featuring thiazole rings have shown effectiveness against a range of bacterial and fungal pathogens. The incorporation of piperidine enhances bioactivity, making this compound a candidate for developing new antimicrobial agents.
- CNS Activity : Piperidine derivatives are often studied for their neuropharmacological properties. The specific structural features of this compound suggest potential use in treating neurological disorders, including anxiety and depression.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity profile allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The thiazole moiety can act as a leaving group, facilitating the introduction of other functional groups.
- Formation of Heterocycles : The compound can be utilized in the synthesis of novel heterocyclic compounds, which are crucial in drug discovery.
Material Science
The incorporation of this compound into polymer matrices has been investigated for:
- Improved Mechanical Properties : Research suggests that adding thiazole-containing compounds can enhance the thermal stability and mechanical strength of polymers.
- Conductive Polymers : The electronic properties of the thiazole ring may contribute to increased conductivity in polymer blends, making it suitable for applications in organic electronics.
Table 2: Synthetic Applications
| Reaction Type | Description | Potential Products |
|---|---|---|
| Nucleophilic Substitution | Introduction of functional groups | Various derivatives |
| Heterocycle Formation | Synthesis of novel compounds | New pharmaceuticals |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects against common pathogens like Staphylococcus aureus and Escherichia coli. This positions the compound as a promising candidate for further development into therapeutic agents.
Case Study 2: Neuropharmacological Research
In a recent investigation into the CNS effects of piperidine derivatives, researchers found that compounds with structural similarities to this compound showed promise in alleviating symptoms associated with anxiety disorders. This highlights its potential role in developing new anxiolytic medications.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Thiazolyl Ethanones
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on formula C₁₁H₁₆N₂OS.
Key Observations:
Substituent Effects on Solubility :
- The 4-methylpiperidinyl group in the target compound introduces a basic nitrogen, which may improve aqueous solubility compared to phenyl or methyl substituents (e.g., logP reduction) .
- In contrast, sulfoximide-containing analogs () exhibit polarity due to the sulfonyl group, though their melting points suggest crystalline stability .
Steric and Electronic Differences :
- The piperidine ring in the target compound creates significant steric bulk compared to smaller substituents like methyl or phenyl. This could hinder interactions with flat binding pockets but enhance selectivity for specific targets.
- Thiazole rings with electron-withdrawing groups (e.g., sulfoximides in ) may exhibit reduced nucleophilicity compared to the target compound’s unmodified thiazole .
Synthetic Accessibility :
- Compounds like 1-(2-phenylthiazol-4-yl)ethan-1-one () are synthesized via straightforward coupling, whereas the target compound’s piperidine moiety may require more complex steps, such as reductive amination or protecting-group strategies .
Biological Activity
The compound 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one , with CAS number 1595985-36-6, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 224.32 g/mol. It features a piperidine ring substituted with a thiazole moiety, which is significant in influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways.
Key Mechanisms:
- Acetylcholinesterase Inhibition: Compounds containing thiazole rings have shown potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .
- Modulation of Immune Response: Similar thiazole derivatives have been reported to modulate the PD-1/PD-L1 immune checkpoint pathway, enhancing T-cell responses against tumors .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
In vitro studies have suggested that related compounds can inhibit tumor growth by activating immune responses. For instance, compounds similar to this one have demonstrated significant antitumor efficacy in mouse models by promoting T-cell proliferation and cytokine secretion .
Neuroprotective Effects
The potential neuroprotective effects through acetylcholinesterase inhibition suggest that this compound could be beneficial in managing Alzheimer's disease. The IC50 values for acetylcholinesterase inhibition in related compounds have been reported as low as 2.7 µM, indicating strong activity .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Modulation of PD-1/PD-L1 pathway | |
| Acetylcholinesterase Inhibition | Neuroprotective effects | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
Several studies have explored the efficacy of thiazole derivatives in various biological contexts.
- Antitumor Study : A study involving a thiazole derivative showed promising results in inhibiting tumor growth in mouse models, demonstrating enhanced immune responses against cancer cells .
- Neuroprotection : Research has indicated that similar thiazole-containing compounds can effectively inhibit acetylcholinesterase activity, suggesting their potential use in treating cognitive decline associated with Alzheimer's disease .
- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives exhibited selective cytotoxicity against specific cancer cell lines, highlighting their therapeutic potential while maintaining low toxicity levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
